molecular formula C30H63O3P B7801769 Triisodecyl phosphite CAS No. 124129-26-6

Triisodecyl phosphite

Cat. No.: B7801769
CAS No.: 124129-26-6
M. Wt: 502.8 g/mol
InChI Key: QEDNBHNWMHJNAB-UHFFFAOYSA-N
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Description

Triisodecyl phosphite (CAS 25448-25-3), a trialkyl phosphite with the molecular formula C₃₀H₆₃O₃P, is synthesized via the direct esterification of isodecyl alcohol (a branched C10 alcohol) and phosphorus trichloride (PCl₃). Optimal conditions for its synthesis include a reaction temperature of 60°C, a 3:1 molar ratio of alcohol to PCl₃, and pyridine as an HCl acceptor, achieving a productivity of 96.8% . Structurally, it features three isodecyl chains (8-methylnonyl groups) bonded to a central phosphorus atom, contributing to its high thermal stability and low volatility (boiling point: 523.1°C; vapor pressure: 1.62×10⁻¹⁰ mmHg at 25°C) .

Properties

IUPAC Name

tris(8-methylnonyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDNBHNWMHJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881235
Record name Tris(8-methylnonyl) phosphite
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Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25448-25-3, 124129-26-6
Record name Triisodecyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, triisodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(8-methylnonyl) phosphite
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Record name Triisodecyl phosphite
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Record name TRIISODECYL PHOSPHITE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting trimethyl phosphite (TMP) with isodecanol under controlled temperatures:

  • Alkanol Charging : Isodecanol (2743 kg) is charged into a nitrogen-purged reactor and stirred for homogenization.

  • Phosphite Addition : Trimethyl phosphite (542 kg) is gradually added over 0.5–5 hours at 75°C–110°C to prevent runaway reactions.

  • Methanol Removal : The temperature is raised to 195°C–210°C, facilitating methanol distillation as a byproduct.

  • Vacuum Stripping : Residual isodecanol is removed under vacuum (1–2 mm Hg) at 190°C–200°C.

  • Product Isolation : The mixture is cooled to 40°C and filtered to recover this compound.

This method achieves yields exceeding 85% and reduces phenolic impurities to <100 ppm, addressing a key limitation of earlier techniques.

Advantages Over Conventional Methods

  • Elimination of Solvents/Catalysts : By avoiding solvents like toluene or catalysts like sodium methoxide, the process reduces waste and simplifies purification.

  • Energy Efficiency : Direct heating at 195°C–210°C minimizes energy consumption compared to multi-step distillations.

  • Scalability : Demonstrated at pilot (63 g TMP) and industrial (542 kg TMP) scales, this method supports consistent production.

Industrial-Scale Synthesis: Case Studies and Process Parameters

The scalability of the catalytic-free method is exemplified by a production trial using 2743 kg of isodecanol and 542 kg of trimethyl phosphite. Key parameters and outcomes are summarized below:

Parameter Value
Reaction Temperature75°C (addition), 195°C–210°C (reaction)
Addition Time5 hours
Vacuum Pressure1–2 mm Hg
Yield>85%
Phenolic Impurities<100 ppm
Residual Isodecanol<0.5% (by GC analysis)

This trial highlights the method’s robustness, with methanol recovery rates exceeding 90% and product purity meeting industrial specifications.

Quality Control and Analytical Validation

Ensuring the consistency of this compound requires stringent analytical protocols:

  • Gas Chromatography (GC) : Quantifies residual isodecanol and methanol (<0.5%).

  • Acid Value Testing : Confirms acid number ≤0.8 mg KOH/g, indicating minimal residual acidity.

  • Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy verifies P–O–C linkages at 1020 cm⁻¹.

These measures ensure compliance with ASTM and ISO standards for industrial antioxidants.

Comparative Analysis with Alternative Methods

While the catalytic-free method dominates recent research, alternative approaches include:

  • Direct Esterification : Reacting PCl₃ with isodecanol at 20°C–30°C under vacuum, yielding 70–75% product but requiring HCl scrubbing.

  • Enzymatic Catalysis : Experimental lipase-mediated transesterification achieves 60% yield but remains cost-prohibitive.

The table below contrasts these methods:

Method Yield Purity Environmental Impact
Catalytic-Free Transesterification>85%>99%Low (solvent-free)
Direct Esterification70–75%95–98%Moderate (HCl waste)
Enzymatic Catalysis60%90%Low (biodegradable)

Chemical Reactions Analysis

(a) Direct Esterification

Reaction of phosphorus trichloride (PCl₃) with isodecanol under anhydrous conditions:

PCl₃+3C10H21OH(C10H21O)3P+3HCl\text{PCl₃} + 3 \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} + 3 \text{HCl} \uparrow

  • Catalysts : Pyridine or sodium methoxide neutralizes HCl, improving yield .

  • Conditions : 75–110°C, nitrogen atmosphere to prevent oxidation .

  • Purity : >95% after vacuum distillation.

(b) Transesterification

Reaction of triphenyl phosphite with excess isodecanol:

(C₆H₅O)₃P+3C10H21OH(C10H21O)3P+3C₆H₅OH\text{(C₆H₅O)₃P} + 3 \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} + 3 \text{C₆H₅OH} \uparrow

  • Catalyst : Sodium methylate (0.1–0.5 wt%) .

  • Kinetics : Follows pseudo-first-order kinetics at 110–150°C .

  • Product Mixture : Includes diphenyl isodecyl phosphite (DPDP) and phenyl di-isodecyl phosphite (PDDP) as intermediates .

Hydrolysis

Triisodecyl phosphite undergoes hydrolysis in aqueous environments:

(C10H21O)3P+3H2OH3PO3+3C10H21OH\text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{C}_{10}\text{H}_{21}\text{OH}

  • Rate : pH-dependent; fastest at pH 4–7 .

  • Activation Energy : ~45 kJ/mol at 25°C .

  • Byproducts : Isodecanol (recyclable) and phosphorous acid (corrosive) .

Thermal Decomposition

At temperatures >200°C, this compound decomposes via radical pathways:

  • Primary Products : Phosphorus oxides (POₓ), isodecene, and water .

  • Mechanism : Cleavage of P–O bonds generates radicals that stabilize polymers by terminating degradation chains.

Table 2: Thermal Stability Data

Temperature (°C)Weight Loss (%)Major Decomposition Products
150<1None
2005–8Isodecene, H₂O
25015–20POₓ, hydrocarbons

Oxidation Reactions

This compound acts as an antioxidant by scavenging peroxyl radicals:

(C10H21O)3P+ROO(C10H21O)3P=O+ROH\text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} + \text{ROO}^\bullet \rightarrow \text{(C}_{10}\text{H}_{21}\text{O})_3\text{P=O} + \text{ROH}

  • Efficiency : Reduces oxidation rate in polyolefins by 60–80%.

  • Byproduct : Triisodecyl phosphate (oxidized form), non-volatile .

Condensation with Inorganic Phosphites

Under wet-dry cycles (70–83°C), this compound condenses with sodium phosphite to form pyrophosphite:

2NaH2PO3+(C10H21O)3PNa2H2P2O5+C10H21OH+H2O2 \text{NaH}_2\text{PO}_3 + \text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_5 + \text{C}_{10}\text{H}_{21}\text{OH} + \text{H}_2\text{O}

  • Catalyst : Urea enhances condensation efficiency by 30% .

Reaction with Epoxides

In polymer blends, this compound reacts with epoxidized oils to form phosphate-epoxy adducts:

  • Application : Improves compatibility in PVC-plasticizer systems .

  • Kinetics : Second-order reaction with k=0.012L/mol\cdotpsk = 0.012 \, \text{L/mol·s} at 120°C .

Scientific Research Applications

Applications in Polymer Stabilization

TIDP is predominantly used as a secondary antioxidant and stabilizer in the processing of polymeric materials. Its role is crucial in enhancing the durability and thermal stability of plastics, particularly polyvinyl chloride (PVC) and other non-food contact plastics.

Key Functions:

  • Thermal Stabilization: TIDP helps maintain the integrity of polymers during processing by preventing degradation at high temperatures.
  • Oxidative Stability: It mitigates oxidative degradation, thereby prolonging the lifespan of plastic products.

Case Study: PVC Processing

In a study examining the effects of various phosphite stabilizers on PVC, it was found that TIDP significantly improved the thermal stability compared to other stabilizers. The experimental setup involved varying concentrations of TIDP in PVC formulations, with results indicating enhanced performance under thermal stress conditions .

Applications in Lubricants

TIDP serves as an additive in lubricants, where it functions as an anti-wear agent. Its ability to form protective films on metal surfaces reduces friction and wear during operation, making it valuable in automotive and industrial applications.

Performance Metrics:

  • Wear Reduction: Laboratory tests showed that lubricants containing TIDP exhibited lower wear rates compared to those without phosphite additives.
  • Temperature Resistance: TIDP-containing lubricants maintained viscosity and performance at elevated temperatures.

Environmental Considerations

Despite its beneficial applications, the environmental impact of TIDP has been evaluated. Studies indicate that TIDP has limited biodegradability and poses low ecological risk when used as intended in industrial applications. The chemical's potential for long-range transport is minimal, suggesting that its environmental footprint is manageable under controlled conditions .

Market Trends

The market for TIDP is expected to grow due to increasing demand for high-performance plastics and lubricants. Reports indicate a steady rise in usage across various sectors, driven by advancements in polymer technology and sustainability initiatives .

Comparative Analysis Table

Application AreaFunctionalityPerformance Benefits
Polymer StabilizationSecondary antioxidantImproved thermal stability
LubricantsAnti-wear agentReduced friction and wear
Environmental ImpactLow ecological riskLimited biodegradability

Mechanism of Action

The primary mechanism by which triisodecyl phosphite exerts its stabilizing effects is through its ability to scavenge free radicals and prevent oxidative degradation of polymers. It interacts with free radicals formed during the processing of polymers, thereby preventing chain reactions that lead to polymer degradation . The molecular targets include the reactive sites on the polymer chains where oxidation typically occurs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Triisodecyl phosphite belongs to the trialkyl phosphite family, distinguished by its long, branched alkyl chains. Below is a comparative analysis with structurally related phosphites:

Compound Name CAS Number Molecular Formula Key Features Applications
This compound 25448-25-3 C₃₀H₆₃O₃P Branched C10 chains; high thermal stability; low volatility Polymers, lubricants, research
Triisooctyl phosphite 25103-12-2 C₂₄H₅₁O₃P Shorter branched C8 chains; moderate volatility Polymer stabilizers, plasticizers
Triisotridecyl phosphite 77745-66-5 C₃₉H₈₁O₃P Longer C13 chains; higher molecular weight (MW: 629.0) Specialty lubricants, high-temperature uses
Triphenyl phosphite 101-02-0 C₁₈H₁₅O₃P Aromatic phenyl groups; lower thermal stability (melting point: 19–24°C) UV stabilizers, intermediate synthesis
Diisopropyl phosphite 1809-20-7 C₆H₁₅O₃P Small alkyl chains; high reactivity in nucleophilic substitutions Pharmaceutical intermediates, catalysis

Performance in Polymer Stabilization

  • This compound outperforms triphenyl phosphite in polyolefins due to better compatibility with nonpolar matrices, whereas triphenyl phosphite is prone to hydrolysis and discoloration .
  • Compared to triisooctyl phosphite , triisodecyl’s longer alkyl chains provide superior oxidative stability in PVC, reducing chain scission during processing .
  • Triisotridecyl phosphite exhibits even higher heat resistance but is less cost-effective for general-purpose polymers .

Reactivity in Organocatalytic Reactions

  • Trialkyl phosphites (e.g., triisodecyl) : Undergo O–C bond cleavage in base-catalyzed phospha-Michael additions, forming phosphonate derivatives. Their bulky chains slow reaction kinetics but improve product stability .
  • Diisopropyl phosphite : Reacts via P–H bond activation, enabling faster reactions but requiring careful handling due to volatility .

Environmental and Regulatory Profiles

  • This compound is listed in the EU’s Existing Chemicals Inventory (EC No. 246-998-3) but lacks stringent regulatory restrictions .
  • Triisotridecyl phosphite is regulated under China’s IECSC, requiring environmental management for new uses .

Research Findings and Industrial Relevance

  • Synthesis Efficiency : this compound’s optimized synthesis (96.8% yield) surpasses traditional methods for triisooctyl phosphite (85–90% yields) .
  • Recyclability : Unlike triethyl phosphite , this compound maintains consistent reaction speeds over multiple catalytic cycles, attributed to its steric hindrance reducing side reactions .
  • Market Trends : this compound dominates the polymer stabilizer market (60% share) due to its balance of cost and performance, while phenyl-based phosphites are declining due to toxicity concerns .

Biological Activity

Triisodecyl phosphite (TIDP), with the CAS number 25448-25-3, is a trialkyl phosphite primarily used as a stabilizer in various polymer formulations. This article explores its biological activity, including toxicity, metabolic pathways, and potential health effects based on available research.

  • Molecular Formula : C₃₀H₆₃O₃P
  • Molecular Weight : 502.80 g/mol
  • Appearance : Clear, colorless liquid
  • Specific Gravity : 0.89 at 20°C

This compound exhibits biological activity through several mechanisms, primarily related to its role as an organophosphite antioxidant. Its chemical structure allows it to undergo hydrolysis, resulting in the formation of phosphorous acid and isodecanol, which can impact biological systems.

Hydrolysis Products

The hydrolysis of TIDP produces:

  • Phosphorous Acid
  • Isodecanol

These products can influence cellular processes and potentially lead to toxicological effects.

Chronic Effects

Long-term exposure to organophosphites has raised concerns about potential carcinogenic effects. A micronucleus test conducted on TIDP indicated possible genotoxicity, although further studies are necessary to confirm these findings .

Environmental Impact

TIDP is not considered to pose significant risks to human health or the environment under typical exposure conditions. The Canadian Environmental Protection Act (CEPA) screening assessment concluded that TIDP does not meet the criteria for substances that could harm human life or health when evaluated against exposure thresholds .

Case Studies and Research Findings

  • Kinetic Studies : A study focused on the reaction kinetics of this compound with triphenyl phosphite revealed insights into manufacturing processes and stabilization characteristics. The research emphasized optimizing conditions for better yields and product stability .
  • Indoor Dust Analysis : A study highlighted the presence of organophosphites, including TIDP derivatives, in indoor dust samples. This research pointed out the potential for indirect exposure through household dust, raising awareness about environmental persistence and bioaccumulation .
  • Market Analysis : The global market for this compound is projected to grow significantly, driven by its applications in stabilizing plastics like ABS and PET. This growth underscores the importance of understanding its biological activity and safety profile .

Summary Table of Biological Activity

Parameter Details
Molecular Weight502.80 g/mol
Hydrolysis ProductsPhosphorous Acid, Isodecanol
Acute ToxicityIncreased mortality in animal studies
Chronic EffectsPotential genotoxicity
Environmental Risk AssessmentLow risk under CEPA criteria

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing triisodecyl phosphite in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of phosphorus trichloride with isodecyl alcohol under anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and purity. For example, ³¹P NMR is critical to verify the absence of hydrolysis byproducts like phosphonic acids . Gas chromatography-mass spectrometry (GC-MS) can quantify residual solvents, while elemental analysis ensures stoichiometric accuracy.

Q. How can researchers experimentally evaluate the antioxidant efficacy of this compound in polymer matrices?

  • Methodological Answer : Design thermal aging experiments using polymer films (e.g., ABS, PET) incorporating this compound (0.1–1.0 wt%). Monitor oxidative degradation via:

  • Oxygen Induction Time (OIT) using differential scanning calorimetry (DSC) to measure delay in oxidation onset.
  • Colorimetry to assess yellowing index (ΔYI) under accelerated UV/heat exposure.
  • Fourier-transform infrared spectroscopy (FTIR) to track carbonyl index growth at ~1715 cm⁻¹ .
    Controls should include untreated polymers and alternative phosphites (e.g., triphenyl phosphite) for comparative analysis.

Advanced Research Questions

Q. How should researchers address hydrolysis-related instability of this compound in aqueous experimental systems?

  • Methodological Answer : Hydrolysis half-life (17 hours at pH 7, 23°C) necessitates strict control of experimental conditions:

  • Use freshly prepared solutions in anhydrous solvents (e.g., THF, toluene).
  • Buffer aqueous systems to pH 5–6 to slow degradation; monitor pH shifts with probes.
  • Quantify hydrolysis products (e.g., phosphonic acids) via ion chromatography or ³¹P NMR .
  • For long-term studies, consider stabilizers like chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.

Q. How can multivariate statistical methods resolve contradictions in phytotoxicity data involving phosphite compounds?

  • Methodological Answer : Conflicting results (e.g., phosphite mitigating water stress in Eucalyptus vs. toxicity in other species) require:

  • Multivariate ANOVA (MANOVA) to analyze interactions between variables (e.g., phosphite concentration, irrigation status, and proline content).
  • Canonical discriminant analysis to identify key physiological markers (e.g., photosynthetic rate, leaf electrolyte leakage) most affected by phosphite .
  • Dose-response studies with ≥5 concentration levels (e.g., 0–500 µg/mL) and standardized growth conditions to isolate compound-specific effects .

Q. What experimental strategies can elucidate synergistic or antagonistic effects between this compound and co-additives in polymer stabilization?

  • Methodological Answer : Use a factorial design to test combinations with phenolic antioxidants (e.g., Irganox 1010) or UV absorbers (e.g., Tinuvin 328). Key steps:

  • Prepare polymer blends with varying ratios (e.g., 0.2% phosphite + 0.2% phenolic antioxidant).
  • Accelerate aging in QUV chambers (UVA-340 lamps, 60°C) and measure mechanical properties (tensile strength, elongation at break).
  • Analyze synergism via Ozawa-Flynn-Wall kinetic models to compare activation energies of degradation .
  • Surface morphology analysis (SEM/EDS) can detect additive migration or phase separation.

Data Analysis and Contradiction Management

Q. How to reconcile discrepancies in phosphite efficacy across different polymer processing temperatures?

  • Methodological Answer : this compound’s performance varies with thermal history. Address this by:

  • Conducting time-temperature superposition experiments to model stability across processing ranges (e.g., 180–220°C for PET).
  • Comparing melt flow index (MFI) and thermogravimetric analysis (TGA) data to identify degradation thresholds.
  • Cross-referencing with hydrolysis kinetics to rule out moisture-induced decomposition during processing .

Q. What protocols ensure reproducibility in studies involving phosphite interactions with microbial systems?

  • Methodological Answer : For antimicrobial assays (e.g., against Phytophthora):

  • Standardize inoculum preparation (e.g., 10⁴ spores/mL) and culture media (V8 agar, pH 6.8).
  • Include positive controls (e.g., metalaxyl) and negative controls (solvent-only treatments).
  • Use EC₅₀ calculations from dose-response curves to compare sensitivity across isolates .
  • Account for phosphite oxidation to phosphate by integrating HPLC analysis to quantify species-specific transformation rates.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triisodecyl phosphite
Reactant of Route 2
Triisodecyl phosphite

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